1-(2-Acetoxycyclopentyl)pentyl acetate

Description

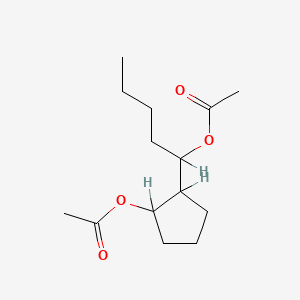

Structure

2D Structure

3D Structure

Properties

CAS No. |

84812-67-9 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

[2-(1-acetyloxypentyl)cyclopentyl] acetate |

InChI |

InChI=1S/C14H24O4/c1-4-5-8-13(17-10(2)15)12-7-6-9-14(12)18-11(3)16/h12-14H,4-9H2,1-3H3 |

InChI Key |

ONAHSEWODDXPPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1CCCC1OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Reactivity and Mechanistic Understanding of Esters and Cyclopentane Systems

Mechanistic Studies of Ester Transformations

The presence of a secondary acetate (B1210297) on the cyclopentyl ring and a primary acetate on the pentyl side chain provides two sites for ester-specific reactions. These reactions primarily involve the electrophilic carbonyl carbon of the ester groups.

Nucleophilic acyl substitution is a characteristic reaction of esters, proceeding through a tetrahedral intermediate.

Hydrolysis: Esters can be cleaved back to a carboxylic acid and an alcohol, a reaction known as hydrolysis. This process can be catalyzed by either acid or base. numberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.comyoutube.com Water, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. youtube.comchemistrysteps.com Subsequent proton transfer and elimination of an alcohol molecule yield a carboxylic acid. chemistrysteps.com The entire process is reversible. chemistrysteps.combyjus.com For 1-(2-acetoxycyclopentyl)pentyl acetate, complete acid-catalyzed hydrolysis would yield acetic acid, 1-pentanol, and cyclopentane-1,2-diol.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., with sodium hydroxide), a hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.combyjus.com This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group. byjus.com The resulting carboxylic acid is immediately deprotonated by the base in the medium, forming a carboxylate salt. chemistrysteps.com This final acid-base step renders the reaction effectively irreversible. youtube.comchemistrysteps.com

Aminolysis: Esters react with ammonia (B1221849) or amines to form amides in a process called aminolysis. chemistrysteps.com The mechanism is a nucleophilic addition-elimination, where the amine acts as the nucleophile. chemistrysteps.com The reaction is generally slower than with more reactive acyl derivatives like acyl chlorides because the alkoxy group is a poorer leaving group. chemistrysteps.com The reaction can be catalyzed by a second molecule of the amine, which acts as a base. researchgate.net Computational studies have explored both concerted and stepwise mechanisms for aminolysis. researchgate.net For this compound, aminolysis with an amine such as butylamine (B146782) would lead to the formation of N-butylacetamide, along with the corresponding alcohols.

Table 1: Key Nucleophilic Acyl Substitution Reactions

| Reaction | Catalyst/Reagent | Key Mechanistic Feature | Products from this compound |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄), H₂O | Reversible; protonation of carbonyl activates the ester. youtube.comchemistrysteps.com | Acetic Acid, 1-Pentanol, Cyclopentane-1,2-diol |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), H₂O | Irreversible; direct nucleophilic attack by OH⁻. youtube.comchemistrysteps.com | Acetate Salt, 1-Pentanol, Cyclopentane-1,2-diol |

| Aminolysis | Amine (e.g., R-NH₂) | Nucleophilic attack by amine; often slow. chemistrysteps.com | N-substituted Acetamide, 1-Pentanol, Cyclopentane-1,2-diol |

Esters can be reduced to either primary alcohols, aldehydes, or in some cases, ethers, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. libretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough for this transformation. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (from LiAlH₄) on the ester's carbonyl carbon. libretexts.orgyoutube.com This forms a tetrahedral intermediate which then eliminates the alkoxide leaving group to form an aldehyde. libretexts.org Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by a second hydride ion to form a primary alcohol after an acidic workup. youtube.comlibretexts.org Applying this to this compound would reduce both ester groups, yielding ethanol, 1-pentanol, and cyclopentane-1,2-diol.

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage using sterically hindered and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures. youtube.com DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen before delivering the hydride. youtube.com This creates a relatively stable intermediate that does not collapse until an aqueous workup is performed, allowing for the isolation of the aldehyde. youtube.com

Reduction to Ethers: The conversion of esters to ethers is a less common but valuable transformation. arkat-usa.orgresearchgate.net It is generally challenging because the typical outcome of ester reduction is alcohol formation. arkat-usa.orgresearchgate.net However, methods have been developed using specific catalytic systems, such as hydrosilanes in the presence of Lewis acids like indium bromide (InBr₃) or titanium tetrachloride (TiCl₄). umich.eduorganic-chemistry.org These reactions often proceed through the formation of an intermediate acetal (B89532) which is then further reduced. umich.edu Bifunctional catalysts with both metal and acid sites have also been shown to convert esters to ethers. researchgate.net

Table 2: Summary of Reductive Transformations of Esters

| Transformation | Reagent | Key Feature | Expected Product from an Acetate Ester |

|---|---|---|---|

| Reduction to Primary Alcohol | 1. LiAlH₄ 2. H₂O/H⁺ | Powerful, non-selective hydride reagent. libretexts.orglibretexts.org | Ethanol |

| Reduction to Aldehyde | 1. DIBAL-H 2. H₂O/H⁺ | Hindered reagent, stops at aldehyde stage at low temp. youtube.com | Acetaldehyde |

| Reduction to Ether | Hydrosilanes + Lewis Acid (e.g., InBr₃) | Catalytic deoxygenation. umich.eduorganic-chemistry.org | Ethyl Ether derivative |

Modern synthetic chemistry has established methods for using esters as electrophiles in metal-catalyzed cross-coupling reactions, which traditionally relied on more reactive organic halides. nih.gov These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds.

Decarbonylative Coupling: Esters can serve as leaving groups in reactions catalyzed by metals like nickel or palladium. nih.gov This allows for the coupling of the organic groups attached to the ester oxygen.

Non-Decarbonylative Coupling (Ketone Synthesis): A particularly useful transformation is the Suzuki-Miyaura cross-coupling of esters with organoboron compounds to form ketones. nih.gov This reaction is often mediated by palladium complexes with N-heterocyclic carbene (NHC) ligands and proceeds via the selective cleavage of the C(acyl)-O bond. nih.gov The catalytic cycle involves oxidative addition of the palladium(0) catalyst into the C-O bond of the ester. nih.gov Iron-catalyzed cross-coupling reactions of esters with Grignard reagents have also been developed as a more economical alternative. acs.org These methods could potentially be applied to this compound to transform the acetate groups into more complex ketone structures.

Influence of Substituents and Conformation on Reactivity and Selectivity

The two substituents on the cyclopentane (B165970) ring, the acetoxy group and the pentyl acetate group, exert significant steric and electronic effects that influence the molecule's reactivity and the selectivity of its reactions.

The cyclopentane ring is not planar and exists in dynamic equilibrium between two main puckered conformations: the envelope and the half-chair . libretexts.orgpressbooks.pub For a 1,2-disubstituted cyclopentane, the substituents can be either cis or trans. In both isomers, the substituents will preferentially occupy positions that minimize steric strain. For a trans-1,2-disubstituted cyclopentane, a conformation where both substituents are in pseudo-equatorial positions is generally favored to minimize steric interactions. chempedia.info In the case of this compound, the bulky pentyl acetate group and the acetoxy group will dictate the preferred conformation of the ring, which in turn affects the accessibility of different C-H bonds for radical abstraction.

The electronic effects of the substituents also play a crucial role. The ester groups are electron-withdrawing, which can influence the acidity of adjacent C-H bonds and the stability of any charged intermediates that may form during a reaction. For instance, in hydrolysis reactions, the electron-withdrawing nature of the acetoxy group can influence the rate of nucleophilic attack at the carbonyl carbon of the pentyl acetate group, and vice-versa.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques crucial for the separation, identification, and quantification of 1-(2-Acetoxycyclopentyl)pentyl acetate (B1210297).

Gas Chromatography-Mass Spectrometry (GC-MS)

Following separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum would display the molecular ion peak ([M]⁺) and a series of fragment ions. The molecular weight of 1-(2-Acetoxycyclopentyl)pentyl acetate (C₁₄H₂₄O₄) is 256.34 g/mol . Therefore, a molecular ion peak would be expected at an m/z of 256.

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would include:

Loss of an acetoxy group (CH₃COO•), resulting in a fragment at m/z 197.

Loss of an acetic acid molecule (CH₃COOH) from the cyclopentyl ring, leading to a fragment at m/z 196.

Cleavage of the pentyl acetate side chain. For instance, cleavage of the C-O bond of the ester would generate a pentyl cation at m/z 71 and a fragment corresponding to the acetoxycyclopentyl portion.

A prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is characteristic of acetate esters. massbank.euspectrabase.com

A rapid method for quantifying acetate based on alkylation and GC-MS analysis has been developed, which could be adapted for the analysis of this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. For this compound, reversed-phase liquid chromatography would be a suitable separation method, likely using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. lcms.cznih.govnih.gov

In the mass spectrometer, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed. These methods typically result in less fragmentation than EI, with the predominant ion being the protonated molecule [M+H]⁺ at m/z 257 or adducts with solvent ions (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the selected parent ion, providing structural information similar to that obtained from GC-MS.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by the characteristic absorptions of its ester functional groups. The most prominent feature would be the strong C=O stretching vibration of the two acetate groups, expected in the region of 1735-1750 cm⁻¹. The exact position can give clues about the molecular environment. researchgate.netnist.govnist.govspectrabase.com

Other significant absorption bands would include:

C-O Stretching: Strong, distinct bands for the C-O single bond stretches of the ester groups would appear in the 1000-1300 cm⁻¹ region.

C-H Stretching: Absorptions from the C-H bonds of the cyclopentyl ring and pentyl chain would be observed around 2850-3000 cm⁻¹.

C-H Bending: Vibrations corresponding to the bending of C-H bonds would be present in the 1350-1480 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-H (Alkyl) | Bend | 1350 - 1480 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also observable in Raman, it is typically weaker than in FTIR. Conversely, the C-C and C-H vibrations of the alkyl backbone (cyclopentyl ring and pentyl chain) often produce strong Raman signals, providing detailed information about the carbon skeleton.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₁₄H₂₄O₄.

The theoretical elemental composition is:

Carbon (C): 65.60%

Hydrogen (H): 9.44%

Oxygen (O): 24.96%

A close correlation between the experimental and theoretical values provides strong evidence for the assigned molecular formula.

| Element | Theoretical Mass % |

| Carbon (C) | 65.60 |

| Hydrogen (H) | 9.44 |

| Oxygen (O) | 24.96 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry

The presence of two chiral centers in the 1,2-disubstituted cyclopentane (B165970) ring of this compound means that it can exist as different stereoisomers (enantiomers and diastereomers). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry of a specific isomer. youtube.comwikipedia.orgscribd.com

These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.orgumich.edu The resulting curve, known as an ORD spectrum, can exhibit a "Cotton effect" in the region of an absorption band of a chromophore near the chiral center. The sign and shape of the Cotton effect can be correlated with the absolute configuration of the molecule using empirical rules like the Octant Rule for ketones, or sector rules developed for esters.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. scribd.com For this compound, the ester carbonyl groups act as chromophores. The CD spectrum would show a Cotton effect around the n → π* transition of the carbonyl group (typically around 210-220 nm for acetates). The sign of the CD band (positive or negative) is directly related to the spatial arrangement of atoms around the chromophore and thus to the absolute stereochemistry. By comparing the experimental CD spectrum with that of related compounds of known stereochemistry or with theoretical calculations, the absolute configuration of the chiral centers can be assigned.

Computational Chemistry Approaches in Elucidating 1 2 Acetoxycyclopentyl Pentyl Acetate Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-(2-acetoxycyclopentyl)pentyl acetate (B1210297), DFT is instrumental in locating the minimum energy conformations (ground states) of its various stereoisomers.

A typical study would involve geometry optimization of the possible diastereomers (e.g., (1R,2R,1'S), (1S,2S,1'R), etc.) of 1-(2-acetoxycyclopentyl)pentyl acetate. The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) is a common starting point for such calculations. The optimization process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy.

Detailed Research Findings: A hypothetical DFT study on the cis and trans isomers of this compound would reveal key structural and energetic differences. The cyclopentyl ring would likely adopt an envelope or twist conformation to minimize steric strain. The pentyl acetate and acetoxy side chains would exhibit numerous rotational isomers (rotamers), and DFT calculations would identify the most stable arrangement. For instance, the lowest energy conformer would likely position the bulky side chains in pseudo-equatorial positions to reduce steric hindrance.

Below is a hypothetical data table summarizing the results of a DFT/B3LYP/6-31G(d,p) geometry optimization.

Table 1: Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of trans-1-(2-Acetoxycyclopentyl)pentyl acetate

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-O(acetate) | 1.35 Å |

| Bond Length | C(carbonyl)-O(acetate) | 1.21 Å |

| Bond Length | C1'-O(pentyl acetate) | 1.45 Å |

| Bond Angle | O-C1-C2 | 109.8° |

While DFT is a powerful tool, higher-level ab initio methods are often employed for more accurate energy calculations, especially when studying reaction barriers or subtle energetic differences between isomers. These methods, such as Quadratic Configuration Interaction with Single and Double excitations (QCISD) or the "gold standard" Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide a more rigorous treatment of electron correlation.

Due to their high computational cost, these methods are typically used to perform single-point energy calculations on geometries previously optimized at a lower level of theory (e.g., DFT). This approach provides a more refined understanding of the relative stabilities of different conformers or isomers.

Detailed Research Findings: A hypothetical study might use the CCSD(T)/aug-cc-pVTZ//B3LYP/6-31G(d,p) level of theory to refine the relative energies of the four most stable conformers of this compound. The results would likely confirm the energetic ordering predicted by DFT but would provide more precise energy differences, which are crucial for calculating accurate Boltzmann distributions of the conformers at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | DFT (B3LYP) Relative Energy (kcal/mol) | CCSD(T) Relative Energy (kcal/mol) |

|---|---|---|

| A | 0.00 | 0.00 |

| B | 0.85 | 0.92 |

| C | 1.52 | 1.65 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While QM methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its vast conformational space and reveal how it behaves in a condensed phase (e.g., in a solvent).

Detailed Research Findings: An MD simulation of this compound in a box of water molecules would likely show that the cyclopentyl ring remains relatively rigid, fluctuating between a few low-energy envelope and twist conformations. In contrast, the pentyl acetate side chain would exhibit significant rotational freedom, with the terminal acetate group exploring a wide range of orientations. Analysis of the simulation trajectory could generate a Ramachandran-like plot for the key dihedral angles, illustrating the most populated conformational states.

Mechanistic Pathway Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

To study a potential reaction of this compound, such as its hydrolysis, computational chemists would search for the transition state (TS) structure connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path.

TS searching algorithms, coupled with DFT, can locate these structures. A key verification of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical determinant of the reaction rate.

Detailed Research Findings: For the acid-catalyzed hydrolysis of the pentyl acetate ester group, a computational study would likely identify a transition state involving the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The calculated activation energy would provide a quantitative prediction of the reaction's feasibility under certain conditions.

Table 3: Hypothetical Activation Energy for Hydrolysis of this compound

| Reaction Step | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |

|---|

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. It treats the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field.

By performing geometry optimizations and energy calculations with a PCM, one can obtain results that are more representative of a reaction in solution.

Detailed Research Findings: For the hydrolysis of this compound, a reaction involving charged intermediates and a polar transition state, the inclusion of a PCM (with water as the solvent) would be crucial. The model would predict a significant stabilization of the transition state relative to the neutral reactants, leading to a lower calculated activation energy compared to the gas-phase calculation. This demonstrates the catalytic role of the polar solvent in facilitating the reaction. For instance, the activation energy might be lowered by 5-10 kcal/mol when a PCM for water is included.

Prediction of Spectroscopic Parameters from Computational Models

In the structural elucidation of novel or complex organic molecules like this compound, computational chemistry serves as a powerful adjunct to experimental analysis. The prediction of spectroscopic parameters through computational models, particularly using Density Functional Theory (DFT), has become a well-established methodology for verifying molecular structures and assigning spectral peaks with a high degree of confidence. nih.gov These in silico approaches are especially valuable when experimental data is ambiguous or when reference spectra for comparison are unavailable.

The core principle behind the computational prediction of spectroscopic data lies in solving the electronic structure of a molecule to derive its properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the primary goal is the calculation of nuclear shielding constants, which are then converted into chemical shifts (δ). Similarly, for Infrared (IR) spectroscopy, the vibrational frequencies and their corresponding intensities are computed.

The accuracy of these predictions is highly dependent on the chosen computational method, which includes the functional and the basis set. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard and highly effective approach for calculating NMR shielding constants, lauded for its reliability and accuracy. nih.govmdpi.com The selection of an appropriate functional, such as B3LYP or ωB97X-D, and a suitable basis set, like 6-31G(d,p) or larger, is crucial and often involves benchmarking against known compounds to find the optimal level of theory for the class of molecule under investigation. nih.govnih.gov

For a molecule with multiple chiral centers and conformational flexibility, such as this compound, the computational process begins with a conformational search to identify the lowest energy conformers. The spectroscopic parameters are then calculated for each significant conformer, and a Boltzmann-weighted average is computed to generate the final predicted spectrum, which accounts for the relative populations of the conformers at a given temperature. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a primary application of computational chemistry in structural analysis. By calculating the isotropic shielding values for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. These calculated values are typically scaled using a linear regression analysis derived from comparing theoretical and experimental data for a set of related structures, which corrects for systematic errors in the computational method. mdpi.com

For this compound, DFT calculations would be expected to distinguish between the various proton and carbon environments. For instance, the diastereotopic protons within the cyclopentyl ring and the pentyl chain would have distinct predicted chemical shifts. The chemical shifts of the protons and carbons adjacent to the acetate groups are significantly influenced by the electronegativity of the oxygen atoms, and these effects are well-reproduced by computational models.

Below are hypothetical tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on a GIAO/B3LYP/6-31G(d,p) level of theory, a common and effective method for such predictions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| H on C1' | 4.95 |

| H on C2' | 5.10 |

| H on C1 | 4.85 |

| CH₂ (Pentyl) | 1.25 - 1.65 |

| CH₃ (Pentyl) | 0.90 |

| CH₃ (Acyl) | 2.05 |

| CH₃ (Acyl) | 2.08 |

Note: The data in this table is illustrative and represents typical predicted values for the specified functional groups based on general computational chemistry principles. The numbering corresponds to standard IUPAC nomenclature for the constituent parts of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C1' | 75.2 |

| C2' | 73.8 |

| C1 | 70.1 |

| C=O (Acyl) | 170.5 |

| C=O (Acyl) | 171.0 |

| CH₂ (Pentyl) | 22.5 - 34.0 |

| CH₃ (Pentyl) | 14.1 |

| CH₃ (Acyl) | 21.2 |

| CH₃ (Acyl) | 21.5 |

Note: The data in this table is illustrative and represents typical predicted values for the specified functional groups based on general computational chemistry principles. The numbering corresponds to standard IUPAC nomenclature for the constituent parts of the molecule.

Predicted Infrared (IR) Spectroscopy Frequencies

Computational models can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. These calculations can help in assigning specific vibrational modes to the observed peaks. For this compound, the most prominent predicted peaks would be the C=O stretching vibrations of the two acetate groups, which are expected to appear in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations would also be predicted, typically in the 1000-1300 cm⁻¹ range.

Table 3: Predicted Key IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1745 |

| C=O Stretch (Ester) | 1738 |

| C-O Stretch | 1240 |

| C-O Stretch | 1050 |

| C-H Stretch (Aliphatic) | 2850-2960 |

Note: The data in this table is illustrative and based on general principles of computational IR spectroscopy prediction.

By comparing these predicted spectroscopic parameters with experimentally obtained data, researchers can confirm the structure of this compound with a high level of certainty. Any significant deviations between the predicted and experimental spectra can point to alternative structures or conformational isomers that may be present.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of highly substituted cyclopentane (B165970) derivatives is a significant area of research. quora.com The development of novel catalytic systems is paramount for controlling the stereochemistry at the two chiral centers in 1-(2-acetoxycyclopentyl)pentyl acetate (B1210297). A plausible synthetic precursor, 2-(1-hydroxypentyl)-cyclopentan-1-one, can be synthesized from cyclopentanone (B42830) and valeraldehyde. google.com The subsequent stereoselective reduction of the ketone and diastereoselective acetylation are critical steps.

Lipase-mediated resolutions are a powerful tool for achieving high stereoselectivity in the synthesis of esters. mdpi.com Enzymes like porcine pancreas lipase (B570770) (PPL) and Candida antarctica lipase B (CaLB) have shown remarkable efficiency in the kinetic resolution of racemic alcohols and the desymmetrization of meso diols. mdpi.commdpi.com For instance, lipases can preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. mdpi.com The stereoselectivity of these enzymatic reactions is influenced by factors such as the specific enzyme, solvent, temperature, and the nature of the acyl donor. mdpi.com The application of such biocatalytic systems could provide an efficient and environmentally friendly route to specific diastereomers of 1-(2-acetoxycyclopentyl)pentyl acetate.

Table 1: Factors Influencing Lipase-Mediated Stereoselective Synthesis

| Factor | Description | Reference |

| Enzyme Specificity | Different lipases exhibit varying selectivity towards substrates. | mdpi.com |

| Solvent | The reaction medium can significantly impact enzyme activity and selectivity. | mdpi.com |

| Temperature | Reaction temperature affects the rate and enantioselectivity of the enzymatic process. | mdpi.com |

| Acyl Donor | The nature of the acylating agent can influence the efficiency of the transesterification. | mdpi.com |

Integration of Flow Chemistry and Continuous Processing in Complex Ester Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. uc.pt The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a continuous process, which is highly desirable for complex multi-step syntheses. uc.pt

The synthesis of esters, including those with complex structures like woody acetate, has been successfully demonstrated in continuous-flow reactors. researchgate.net For the synthesis of this compound, a flow process could be envisioned where the reduction of the precursor 2-(1-hydroxypentyl)-cyclopentan-1-one is followed by a subsequent in-line acetylation step. The use of immobilized enzymes or heterogeneous catalysts in packed-bed reactors within a flow system can facilitate catalyst recycling and product purification. researchgate.netmdpi.com This approach not only increases throughput but also aligns with the principles of green chemistry by minimizing waste and energy consumption. uc.pt A telescoped three-step flow synthesis of cyproterone (B1669671) acetate, which involves complex transformations, has been achieved with a total residence time of 164 minutes, demonstrating the potential of this technology for producing complex molecules. nih.gov

Chemoinformatics and Data Science for Predictive Synthesis and Reactivity

Chemoinformatics and data science are emerging as powerful tools in chemical research, enabling the prediction of reaction outcomes and the design of novel synthetic routes. By leveraging machine learning and deep learning algorithms on large datasets of chemical reactions, it is possible to predict the reactivity of covalent compounds with a high degree of accuracy. nih.gov

For a molecule like this compound, chemoinformatic models could be employed to:

Predict the most effective catalysts for stereoselective reduction and acetylation.

Optimize reaction conditions to maximize yield and diastereoselectivity.

Identify potential side reactions and byproducts.

Explore novel synthetic pathways starting from different precursors.

These predictive models can significantly reduce the experimental effort required for synthesis development, accelerating the discovery of efficient and robust synthetic methods. nih.gov

Advanced Characterization Techniques for Intricate Molecular Structures

The presence of multiple stereocenters in this compound results in a mixture of diastereomers, the separation and characterization of which present a significant analytical challenge. Advanced chromatographic techniques are essential for the analysis and purification of these stereoisomers.

High-performance liquid chromatography (HPLC) using chiral stationary phases is a well-established method for the separation of enantiomers and diastereomers. Furthermore, supercritical fluid chromatography (SFC) has proven to be a highly efficient technique for diastereomeric resolution. researchgate.net For definitive structure elucidation and stereochemical assignment, a combination of spectroscopic methods is required. Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, are invaluable for determining the connectivity and relative stereochemistry of the molecule. Mass spectrometry provides accurate mass determination and fragmentation patterns that aid in structural confirmation.

Exploration of New Chemical Transformations for Cyclopentane Derivatives

The cyclopentane ring is a common scaffold in a vast array of natural products and biologically active molecules. Research into new chemical transformations of cyclopentane derivatives is crucial for accessing novel chemical space and creating molecules with unique properties. Starting from cyclopentene (B43876), various functionalized cyclopentanes can be synthesized, such as 1,2-epoxycyclopentane and 1,2-cyclopentanediol, through oxidation with hydrogen peroxide. These intermediates can serve as versatile starting points for the synthesis of a wide range of cyclopentane derivatives.

For the precursor of this compound, new transformations could be explored, such as:

Catalytic C-H activation to introduce further functional groups on the cyclopentane ring.

Ring-opening metathesis polymerization of related cyclopentene derivatives to create novel polymers.

Domino reactions that allow for the rapid construction of complex polycyclic systems from simple cyclopentane precursors.

Design Principles for Tunable Reactivity and Selectivity in Cyclic Ester Systems

Achieving tunable reactivity and selectivity is a central goal in organic synthesis. For a molecule with multiple functional groups like this compound, the ability to selectively target one reaction site over another is critical. The design of catalysts and reagents that can differentiate between the two ester groups or the different positions on the cyclopentane ring would enable a wide range of selective transformations.

The principles of catalyst design, including the steric and electronic properties of ligands in metal complexes, can be applied to develop catalysts that favor a specific stereochemical outcome in the synthesis of the diol precursor. Similarly, in enzymatic catalysis, protein engineering and directed evolution can be used to tailor the selectivity of lipases for specific esterification or hydrolysis reactions. mdpi.com

Sustainable and Environmentally Benign Synthetic Methodologies

The development of sustainable and environmentally benign synthetic methods is a key driver in modern chemistry. For the synthesis of this compound, several green chemistry principles can be applied.

The use of biocatalysts, such as immobilized lipases, offers a green alternative to traditional chemical catalysts. mdpi.commdpi.com These enzymatic reactions are typically performed under mild conditions in aqueous or green solvents, reducing the environmental impact. mdpi.com Solvent-free reaction conditions, where possible, further enhance the sustainability of the process. mdpi.com For example, the enzymatic synthesis of pentyl acetate has been optimized under solvent-free conditions, with the enzyme being reusable for up to 10 cycles without loss of activity. mdpi.com

Furthermore, the integration of flow chemistry not only improves efficiency but also contributes to a more sustainable process by minimizing solvent usage and waste generation. researchgate.net The use of renewable starting materials and energy-efficient reaction conditions are also important considerations for developing a truly sustainable synthesis of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.